
5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with a molecular formula of C18H16N4O This compound is notable for its unique structure, which includes a benzimidazole moiety fused to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate, which is then cyclized under acidic or basic conditions to yield the desired pyrrolone structure .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amino group (−NH2) at position 5 participates in nucleophilic substitutions and condensations:
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Acylation : Reacts with acetyl chloride or acetic anhydride in pyridine to form the corresponding acetamide derivative.
Compound+Ac2Opyridine, rt5-Acetamido derivative(Yield: 85–92%)[1][4]
Example : -
Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) under mild acidic conditions to generate imines.
Benzimidazole Ring Functionalization
The benzimidazole moiety undergoes electrophilic substitution and coordination reactions:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to produce N-alkylated derivatives.
-
Metal Complexation : Forms stable complexes with transition metals (e.g., Cu(II), Zn(II)) via the N3 nitrogen atom, enhancing antimicrobial activity .
Pyrrolone Ring Reactivity
The dihydro-pyrrol-3-one ring participates in cycloadditions and ring-opening reactions:
-
Diels-Alder Reaction : Acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene) under thermal conditions.
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Ring-Opening Hydrolysis : Treating with aqueous HCl (6M) at 80°C cleaves the lactam ring to yield a linear keto-amide.
Cross-Coupling Reactions
The aryl groups enable palladium-catalyzed coupling:
-
Suzuki-Miyaura Reaction : Reacts with boronic acids (e.g., phenylboronic acid) using Pd(PPh3)4/Na2CO3 in DME to form biaryl derivatives .
Reaction Conditions and Outcomes
pH-Dependent Tautomerism
The benzimidazole ring exhibits tautomerism in solution:
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1H-Benzimidazole ⇌ 3H-Benzimidazole : Equilibrium shifts toward the 1H-tautomer in acidic media (pH < 4) and the 3H-form in basic conditions (pH > 10).
Oxidation Reactions
-
Amino Group Oxidation : Treatment with KMnO4/H2SO4 oxidizes the −NH2 group to a nitroso (−NO) moiety, though this reaction is limited by competing ring degradation.
Mechanistic Insights
-
The amino group’s electron-donating effect activates the pyrrolone ring for nucleophilic attacks.
-
Steric hindrance from the 2-methyl and phenyl groups modulates reaction rates in cross-coupling processes .
Stability Considerations
-
Thermal Stability : Decomposes above 250°C without melting, consistent with benzimidazole derivatives.
-
Light Sensitivity : Undergoes photodegradation in polar aprotic solvents (e.g., DMSO), necessitating storage in amber vials.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
This compound exhibits promising pharmacological activities, particularly as an anticancer agent and in neuroprotective applications. Research indicates that derivatives of benzimidazole compounds often demonstrate significant biological activity due to their ability to interact with various biological targets.
Case Study: Anticancer Activity
A study demonstrated that derivatives of 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one showed cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 15 | Apoptosis via mitochondrial pathway |
A549 (Lung) | 20 | Cell cycle arrest |
MCF7 (Breast) | 18 | Induction of reactive oxygen species |
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound. It has been shown to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotection
In vitro studies indicated that treatment with this compound reduced cell death in models of oxidative stress.
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
0 | 40 |
10 | 70 |
50 | 85 |
Agricultural Applications
Pesticidal Properties
The compound has also been investigated for its pesticidal properties. Its structural analogs have been reported to exhibit insecticidal and fungicidal activities, making them candidates for eco-friendly pest management solutions.
Case Study: Insecticidal Activity
Research on the insecticidal effects of related compounds showed significant mortality rates in target pest species.
Pest Species | Mortality Rate (%) at 100 µg/mL |
---|---|
Spodoptera frugiperda | 90 |
Aphis gossypii | 85 |
Materials Science
Nanomaterials Development
The unique properties of this compound make it a candidate for the development of nanomaterials. Its incorporation into polymers has been studied for enhancing mechanical properties and thermal stability.
Case Study: Polymer Composites
Incorporating this compound into polymer matrices improved tensile strength and thermal resistance compared to control samples.
Composite Material | Tensile Strength (MPa) | Thermal Stability (°C) |
---|---|---|
Control | 20 | 150 |
Compound-enhanced Polymer | 30 | 180 |
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
Compared to its analogs, 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one exhibits unique properties due to the presence of the methyl and phenyl groups, which can influence its binding affinity and specificity towards protein kinases .
Biological Activity
5-Amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's molecular formula is C18H16N4O with a molecular weight of 304.35 g/mol. Its structure features a benzimidazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit potent inhibitory effects on fibroblast growth factor receptor 1 (FGFR1), a critical target in cancer therapy. One study reported an IC50 value of 3.5 μM for the compound against FGFR1 kinase activity. More promising derivatives showed even lower IC50 values of 0.63 μM and 0.32 μM , indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies revealed that it possesses significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 7.8 to 62.5 µg/mL , demonstrating its potential as an antimicrobial agent .
Antifilarial and Anthelmintic Properties
The compound has been suggested for use in treating helminth infections, particularly filarial infections in mammals. It has been shown to be effective in inhibiting the growth of intestinal helminths such as Ascaris lumbricoides and Necator americanus, with formulations being developed for oral administration due to improved solubility compared to previous compounds .
Synthesis
The synthesis of this compound involves multiple steps, including the reaction of appropriate benzimidazole derivatives with phenyl-substituted pyrrolones. The methods employed typically involve standard organic synthesis techniques under controlled conditions to ensure high yields and purity .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the phenyl ring and the benzimidazole core significantly affect the biological activity of the compounds. Increased lipophilicity has been correlated with enhanced membrane permeability, leading to improved biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis can be adapted from heterocyclic coupling strategies. For example, benzimidazole intermediates may be synthesized via condensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions . Cyclization of pyrrolone precursors (e.g., using substituted hydrazines or nitriles) in polar aprotic solvents (e.g., DCM or DMF) at 60–80°C typically yields the target compound. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine-to-carbonyl reactants) and inert atmospheres to prevent oxidation .
Example Synthesis Parameters |
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Solvent: Dichloromethane (DCM) |
Temperature: 60°C |
Catalyst: None (base-assisted cyclization) |
Yield Range: 46–63% |
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm aromatic proton environments (e.g., benzimidazole protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 160–170 ppm) .
- HRMS : To verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- HPLC : Employ a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient for purity assessment (>95%) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability studies should assess:
- Photodegradation : Store in amber vials at –20°C to prevent light-induced decomposition.
- Hydrolytic Sensitivity : Monitor for pyrrolone ring opening in aqueous solutions (pH >8) .
- Oxidative Stability : Use nitrogen-purged containers to mitigate radical-mediated degradation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. For example:
- The benzimidazole moiety exhibits electron-deficient regions, favoring nucleophilic attacks at the N1 position.
- The pyrrolone carbonyl group (C=O) is susceptible to electrophilic substitution .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications at the 2-methyl or 1-phenyl groups (e.g., halogenation or hydroxylation) .
- Step 2 : Use randomized block designs with split-plot arrangements to test biological activity (e.g., enzyme inhibition assays) across replicates. For example:
- Main Plot : Analog type
- Subplot : Concentration gradients (1–100 μM)
- Replicates : n=4 per group .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Normalize data using Z-score transformations to account for assay variability (e.g., cell line differences).
- Dose-Response Reassessment : Conduct IC50/EC50 curves under standardized conditions (e.g., 37°C, 5% CO2) .
- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity vs. cell-based readouts .
Q. What methodologies assess the environmental fate of this compound in ecotoxicological studies?
- Phase 1 : Determine logP (octanol-water partition coefficient) to predict bioaccumulation.
- Phase 2 : Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines).
- Phase 3 : Microcosm studies to evaluate impacts on soil microbiota (16S rRNA sequencing) .
Q. Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between similar protocols (e.g., 46% vs. 63%)?
- Methodological Answer : Variability arises from:
- Purification Techniques : Column chromatography vs. recrystallization (purity trade-offs) .
- Side Reactions : Competing pathways (e.g., imine vs. enamine formation) under suboptimal pH or temperature .
Q. How to reconcile discrepancies in reported melting points for derivatives?
- Methodological Answer :
- Crystallinity : Polymorph screening (PXRD) to identify crystalline vs. amorphous forms.
- Instrument Calibration : Validate DSC (differential scanning calorimetry) settings across labs (±1°C tolerance) .
Q. Cross-Disciplinary Applications
Q. Can this compound serve as a ligand in coordination chemistry?
Properties
Molecular Formula |
C18H16N4O |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-2-methyl-1-phenyl-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H16N4O/c1-11-16(23)15(17(19)22(11)12-7-3-2-4-8-12)18-20-13-9-5-6-10-14(13)21-18/h2-11,19,23H,1H3,(H,20,21) |
InChI Key |
WGMXCAOSYUONLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=N)N1C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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